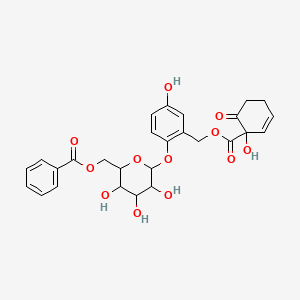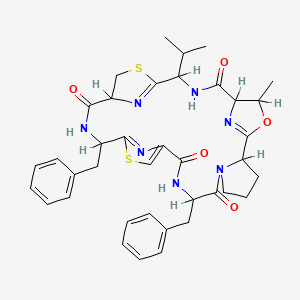
ホマロシドD
概要
説明
Homaloside D is a phenolic glycoside compound primarily isolated from the stems of Homalium stenophyllum, a plant belonging to the Flacourtiaceae family . This compound has garnered attention due to its notable antiplasmodial activity, making it a potential candidate for antimalarial drug development .
科学的研究の応用
Homaloside D has a wide range of scientific research applications, including:
作用機序
Target of Action
Homaloside D is an antiplasmodial agent . Its primary target is the Plasmodium falciparum , a parasite responsible for the most severe form of human malaria . The compound interacts with this parasite, inhibiting its growth and proliferation .
Mode of Action
It is known that the compound has an inhibitory effect on the parasite, with an ic50 of 20 μm (11 μg/ml) . This suggests that Homaloside D may interfere with essential biological processes of the parasite, leading to its inhibition.
Biochemical Pathways
It is known that the compound has a significant impact on the life cycle of plasmodium falciparum
Result of Action
The primary result of Homaloside D’s action is the inhibition of Plasmodium falciparum growth and proliferation . This leads to a decrease in the severity of malaria symptoms in individuals infected with this parasite.
生化学分析
Biochemical Properties
Homaloside D plays a significant role in biochemical reactions, particularly as an antiplasmodial agent. It exhibits an IC50 of 20 μM against Plasmodium falciparum . Homaloside D interacts with various enzymes and proteins involved in the parasite’s metabolic pathways, inhibiting their function and thereby impeding the parasite’s growth and replication.
Cellular Effects
Homaloside D has been shown to affect various types of cells and cellular processes. In Plasmodium falciparum, it disrupts cellular metabolism and inhibits growth. In human cells, Homaloside D has demonstrated cytotoxic effects against certain cancer cell lines, including HeLa, A-549, and MCF-7 . This suggests that Homaloside D may influence cell signaling pathways, gene expression, and cellular metabolism, although the exact mechanisms remain to be fully elucidated.
Molecular Mechanism
The molecular mechanism of Homaloside D involves its interaction with key biomolecules within the target cells. It is believed to bind to specific enzymes, inhibiting their activity and leading to a cascade of metabolic disruptions. For instance, in Plasmodium falciparum, Homaloside D may inhibit glycolytic enzymes, resulting in reduced ATP production and subsequent cell death . Additionally, Homaloside D may induce changes in gene expression, further contributing to its antiplasmodial and cytotoxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Homaloside D have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under suboptimal conditions . Long-term studies have shown that Homaloside D can maintain its antiplasmodial activity for several months when stored properly. Repeated freeze-thaw cycles should be avoided to prevent degradation .
Dosage Effects in Animal Models
The effects of Homaloside D vary with different dosages in animal models. At lower doses, it exhibits significant antiplasmodial activity with minimal toxicity. At higher doses, Homaloside D may cause adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Homaloside D is involved in several metabolic pathways, particularly those related to its antiplasmodial activity. It interacts with enzymes involved in the glycolytic pathway of Plasmodium falciparum, inhibiting their function and disrupting the parasite’s energy production . Additionally, Homaloside D may affect other metabolic pathways, including those related to oxidative stress and detoxification.
Transport and Distribution
Within cells and tissues, Homaloside D is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization within target cells . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
Homaloside D’s subcellular localization is crucial for its activity. It is believed to localize primarily within the cytoplasm, where it interacts with key metabolic enzymes . Additionally, Homaloside D may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications. These localization patterns are essential for its function and efficacy in disrupting cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
Homaloside D is typically isolated from natural sources rather than synthesized chemically. The isolation process involves extracting the stems of Homalium stenophyllum using ethanol, followed by successive extractions with petroleum ether and ethyl acetate . The ethyl acetate extract is then subjected to various chromatographic techniques, including silica gel, Sephadex LH-20, and reversed-phase C18 silica gel column chromatography, to yield pure homaloside D .
Industrial Production Methods
Currently, there are no established industrial production methods for homaloside D due to its primary extraction from natural sources. The focus remains on optimizing extraction and purification techniques to obtain the compound in sufficient quantities for research and potential therapeutic use .
化学反応の分析
Types of Reactions
Homaloside D undergoes various chemical reactions, including:
Oxidation: Homaloside D can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert homaloside D to its corresponding alcohols.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenolic compounds.
Substitution: Ethers and esters of homaloside D.
類似化合物との比較
Homaloside D is unique among phenolic glycosides due to its specific antiplasmodial activity. Similar compounds include:
Homaloside B: Another phenolic glycoside with similar structural features but different biological activities.
Poliothrysoside: A related compound with distinct chemical properties and biological effects.
Itoside H: Another phenolic glycoside with comparable structural elements but varying biological activities.
These compounds share structural similarities but differ in their biological activities and potential therapeutic applications, highlighting the uniqueness of homaloside D in antiplasmodial research .
特性
IUPAC Name |
[3,4,5-trihydroxy-6-[4-hydroxy-2-[(1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl)oxymethyl]phenoxy]oxan-2-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28O12/c28-17-9-10-18(16(12-17)13-37-26(34)27(35)11-5-4-8-20(27)29)38-25-23(32)22(31)21(30)19(39-25)14-36-24(33)15-6-2-1-3-7-15/h1-3,5-7,9-12,19,21-23,25,28,30-32,35H,4,8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZFLDUSZYAGPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C=C1)(C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of homaloside D and where has it been discovered?
A1: Homaloside D is a phenolic glycoside characterized by the following structural features:
- A gentisyl alcohol moiety (2-(hydroxymethyl)benzene-1,4-diol) esterified by 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylic acid. []
- A glucose molecule attached to the gentisyl alcohol moiety. []
Q2: How was the structure of homaloside D elucidated?
A2: The structural determination of homaloside D was achieved through a combination of chemical analyses and Nuclear Magnetic Resonance (NMR) spectroscopic techniques. [] The researchers utilized various NMR experiments, including COLOC (Correlation spectroscopy via Long-Range Coupling), FLOCK (Fast Locking Technique), and selective INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) to establish the connectivity and stereochemistry of the molecule. [] These experiments provided crucial information about the through-bond and through-space interactions between atoms within the molecule, allowing for the complete characterization of homaloside D.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(anilinocarbonyl)phenyl]nicotinamide](/img/structure/B1179619.png)
![3-[4-[[2-(4-chlorophenyl)acetyl]amino]phenyl]-N,N-dimethylpropanamide](/img/new.no-structure.jpg)


